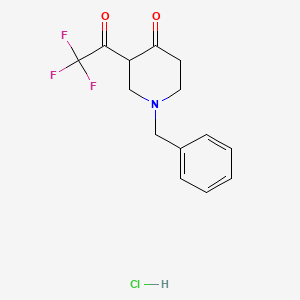

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is a synthetic organic compound with the molecular formula C14H14F3NO2.ClH and a molecular weight of 321.72 g/mol. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride typically involves the following steps:

Formation of the Piperidin-4-one Core: The piperidin-4-one core is synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone and benzylamine.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and compliance with Good Manufacturing Practices (GMP).

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinone positions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidinones or benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-piperidone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

3-(2,2,2-Trifluoroacetyl)piperidin-4-one: Similar structure but without the benzyl group, affecting its biological activity and applications.

Uniqueness: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is unique due to the presence of both the benzyl and trifluoroacetyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications, distinguishing it from other related compounds.

Biologische Aktivität

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride (CAS No. 1198285-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of this compound is C₁₄H₁₄F₃NO₂·ClH, with a molecular weight of approximately 321.73 g/mol. The compound features a piperidinone core structure modified with a benzyl group and a trifluoroacetyl moiety, which significantly influences its biological properties.

Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of piperidinones can inhibit acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate to good inhibitory activity against ACC1 and ACC2. The IC50 values for selected compounds ranged from 172 nM to 940 nM, indicating promising potential as a therapeutic agent . The cytotoxicity against human embryonic lung fibroblast (HELF) cells was also assessed using the MTT assay, revealing low toxicity (>100 μM) for the most active compounds .

Comparative Activity

A comparative analysis of similar piperidinone derivatives has shown varying degrees of biological activity. For example, while some compounds displayed potent inhibition of cancer cell proliferation and invasion (e.g., in MDA-MB-231 breast cancer cells), others showed minimal cytotoxic effects even at high concentrations (100 μM) . This suggests that structural modifications can significantly impact the biological efficacy and safety profile of these compounds.

Structure-Activity Relationships (SAR)

The SAR studies conducted on piperidinone derivatives have revealed critical insights into the relationship between chemical structure and biological activity. For instance:

| Compound | Structure | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF) |

|---|---|---|---|---|

| Compound A | Benzyl derivative | 800 | 600 | >100 μM |

| Compound B | Trifluoroacetyl derivative | 500 | 300 | >100 μM |

| 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one | Target compound | <1000 | <940 | >100 μM |

This table illustrates that while the target compound shows competitive inhibition against ACCs, its low cytotoxicity suggests it may be selectively targeting metabolic pathways without adversely affecting normal cells.

Case Studies

A notable case study involved the evaluation of piperidinone derivatives in animal models to assess their therapeutic potential against metabolic disorders. In these studies, compounds were administered to evaluate their effects on lipid profiles and glucose metabolism. Results indicated that certain derivatives significantly reduced triglyceride levels and improved insulin sensitivity compared to controls .

Eigenschaften

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAHYKXUFGTBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678054 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-40-3 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.